2H-1-Benzopyran-3,6-dicarboxylic acid, 2-oxo-
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Overview
Description
2H-1-Benzopyran-3,6-dicarboxylic acid, 2-oxo- is a chemical compound belonging to the benzopyran family Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-3,6-dicarboxylic acid, 2-oxo- can be achieved through several methods. One common approach involves the reaction of O-alkenyloxy/alkynyloxy-acetophenones with various pyrazolones in triethylammonium acetate under microwave irradiation. This method is efficient and yields high purity products . Another method involves the use of ZnO catalyst via a domino Knoevenagel–hetero-Diels–Alder reaction .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and ZnO catalysts are common in industrial settings due to their efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
2H-1-Benzopyran-3,6-dicarboxylic acid, 2-oxo- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield aminobenzopyran frameworks.
Substitution: Substitution reactions can introduce different functional groups into the benzopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Iron (II) in an acidic medium is often used for reduction reactions.
Substitution: Various halogens and alkyl groups can be introduced using appropriate halogenating or alkylating agents.
Major Products
The major products formed from these reactions include various substituted benzopyran derivatives, which can have different biological activities and applications .
Scientific Research Applications
2H-1-Benzopyran-3,6-dicarboxylic acid, 2-oxo- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 2H-1-Benzopyran-3,6-dicarboxylic acid, 2-oxo- involves its interaction with specific molecular targets and pathways. It has been shown to inhibit certain enzymes and proteins, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3-Hydroxy-2-oxo-2H-chromene-4,6-dicarboxylic acid
- 2H-1-Benzopyran-3-carboxylic acid, 6-bromo-3,4-dihydro-
Uniqueness
2H-1-Benzopyran-3,6-dicarboxylic acid, 2-oxo- is unique due to its specific structure and the presence of two carboxylic acid groups, which contribute to its distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
6468-68-4 |
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Molecular Formula |
C11H6O6 |
Molecular Weight |
234.16 g/mol |
IUPAC Name |
2-oxochromene-3,6-dicarboxylic acid |
InChI |
InChI=1S/C11H6O6/c12-9(13)5-1-2-8-6(3-5)4-7(10(14)15)11(16)17-8/h1-4H,(H,12,13)(H,14,15) |
InChI Key |
PDLOKWLOCWHAKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)C=C(C(=O)O2)C(=O)O |
Origin of Product |
United States |
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